(1E)-1-(4-nitrophenyl)ethanone phenylhydrazone
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Overview
Description
(1E)-1-(4-nitrophenyl)ethanone phenylhydrazone is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(4-nitrophenyl)ethanone phenylhydrazone typically involves the condensation reaction between 4-nitroacetophenone and phenylhydrazine. The reaction is usually carried out in an acidic or basic medium to facilitate the formation of the hydrazone linkage. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-(4-nitrophenyl)ethanone phenylhydrazone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The hydrazone linkage can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: The major product is 4-aminophenyl ethanone phenylhydrazone.
Reduction: The major product is the corresponding amine derivative.
Substitution: Products vary depending on the substituent introduced to the phenyl ring.
Scientific Research Applications
(1E)-1-(4-nitrophenyl)ethanone phenylhydrazone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (1E)-1-(4-nitrophenyl)ethanone phenylhydrazone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydrazone linkage can also participate in hydrogen bonding and other interactions with biomolecules, influencing its activity.
Comparison with Similar Compounds
Similar Compounds
- (1E)-1-(4-nitrophenyl)ethanone oxime
- (1E)-1-(4-aminophenyl)ethanone phenylhydrazone
- (1E)-1-(4-chlorophenyl)ethanone phenylhydrazone
Uniqueness
(1E)-1-(4-nitrophenyl)ethanone phenylhydrazone is unique due to the presence of both the nitro group and the hydrazone linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H13N3O2 |
---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-[(Z)-1-(4-nitrophenyl)ethylideneamino]aniline |
InChI |
InChI=1S/C14H13N3O2/c1-11(15-16-13-5-3-2-4-6-13)12-7-9-14(10-8-12)17(18)19/h2-10,16H,1H3/b15-11- |
InChI Key |
VXRMHXXWRBMDFK-PTNGSMBKSA-N |
Isomeric SMILES |
C/C(=N/NC1=CC=CC=C1)/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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